

Health and Safety Considerations for 4-Methoxypentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxypentan-2-one

Cat. No.: B081126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for **4-Methoxypentan-2-one** (CAS No. 107-70-0), also known as PENTOXONE. The information is compiled from safety data sheets, toxicological databases, and international safety guidelines to ensure safe handling and use in a laboratory and drug development setting.

Chemical and Physical Properties

4-Methoxypentan-2-one is a clear, colorless liquid with a mild odor.^{[1][2]} It is a flammable liquid and its vapors can form explosive mixtures with air.^{[1][3]} Understanding its physical and chemical properties is crucial for safe storage and handling.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	[4] [5]
Molecular Weight	130.18 g/mol	[5]
Boiling Point	147-163 °C (297-325 °F)	[4] [6]
Melting Point	-30 °C	[4]
Flash Point	48 °C (118.4 °F)	[5]
Autoignition Temperature	400 °C	
Density	0.89 g/cm ³	[4]
Vapor Density	4.49 (Air = 1)	
Water Solubility	Soluble	[6]
LogP	0.36	

Toxicological Data

The primary hazards associated with **4-Methoxypentan-2-one** are its flammability and potential for inhalation toxicity.[\[3\]](#) It is classified as a flammable liquid and is harmful if inhaled. [\[3\]](#) The substance is also an irritant to the skin, eyes, and respiratory tract.[\[4\]](#)

Endpoint	Value	Species	Route	Source
GHS Classification	Flammable Liquid (Category 3), Acute Toxicity, Inhalation (Category 4)	N/A	N/A	[3]
Hazard Statements	H226: Flammable liquid and vapor, H332: Harmful if inhaled	N/A	N/A	
Lowest Lethal Concentration (LC ₅₀)	2,280 ppm / 15h	Mouse	Inhalation	[3]
Mutagenicity	Negative in Salmonella/microsome assay	Salmonella typhimurium	In vitro	[6]

Note on Metabolism and Related Compounds: Detailed metabolic pathways for **4-Methoxypentan-2-one** are not extensively documented in publicly available literature. However, it is important to consider the toxicology of structurally related compounds. One such compound is 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), which is a known metabolite of methyl isobutyl ketone (MIBK). Given the structural similarity, it is plausible that a metabolic pathway for **4-Methoxypentan-2-one** could involve demethylation to form 4-hydroxy-4-methylpentan-2-one. The toxicological data for this related compound is provided below for informational purposes, but it should be interpreted with caution as it is not a direct measure of **4-Methoxypentan-2-one**'s toxicity.

Toxicological Data for 4-Hydroxy-4-methylpentan-2-one (CAS No. 123-42-2):

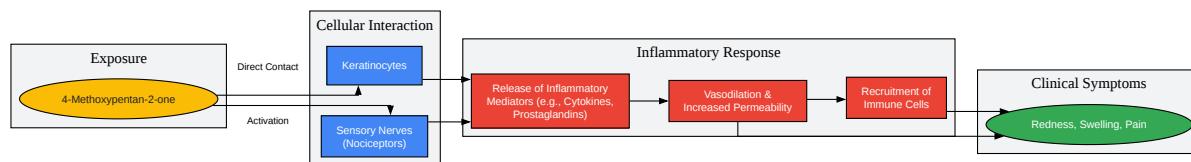
Endpoint	Value	Species	Route	Source
Oral LD50	2520 - 4000 mg/kg	Rat	Oral	
Dermal LD50	13630 mg/kg	Rabbit	Dermal	
Inhalation LC ₅₀	1000 ppm / 4h	Rat	Inhalation	
Reproductive/Developmental Toxicity NOAEL	300 mg/kg bw/day	Rat	Oral	

Experimental Protocols

While specific, detailed experimental protocols for the toxicological studies of **4-Methoxypentan-2-one** are not readily available in the public domain, the cited studies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies that are typically employed for the types of toxicological endpoints reported.

Mutagenicity (Bacterial Reverse Mutation Assay - Ames Test): This assay is typically conducted according to OECD Test Guideline 471. The protocol involves exposing several strains of *Salmonella typhimurium* with and without a metabolic activation system (S9 mix from rat or hamster liver) to a range of concentrations of the test substance.^[6] The plates are incubated, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Acute Inhalation Toxicity: Acute inhalation toxicity studies are generally performed based on OECD Test Guideline 403. This involves exposing animals (typically rats or mice) to the test substance as a vapor for a defined period (e.g., 4 hours). Animals are observed for signs of toxicity during and after exposure, and mortality is recorded. The LC₅₀ (Lowest Lethal Concentration) is the lowest concentration that causes death.

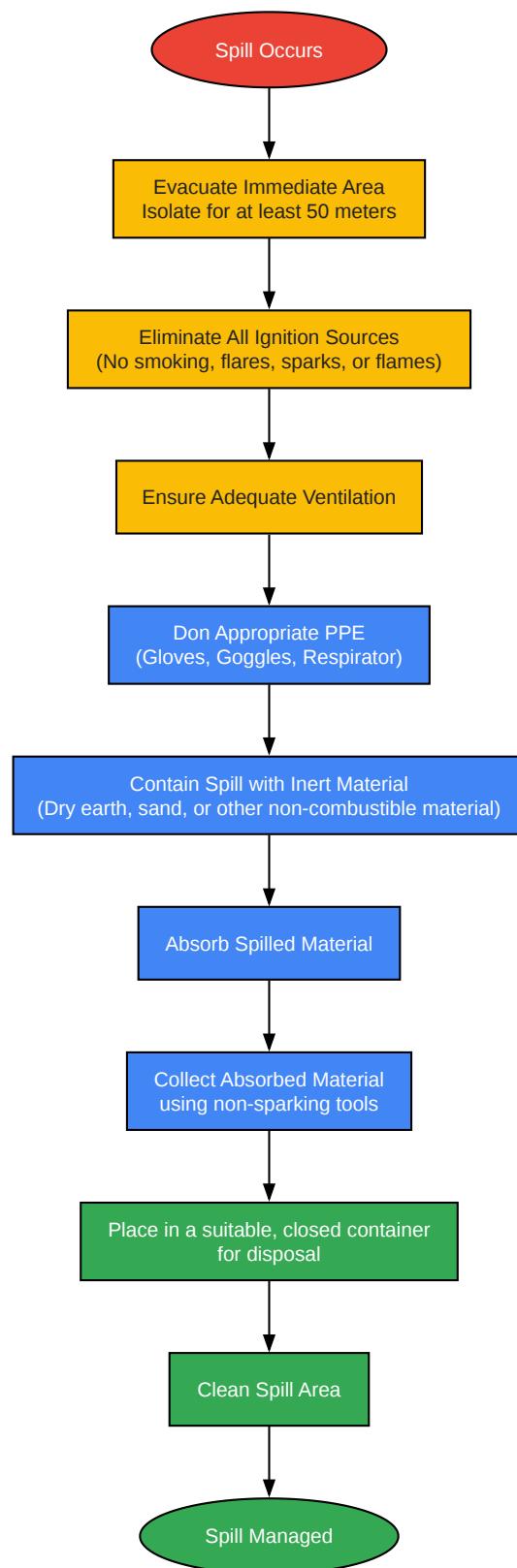

Skin and Eye Irritation: Skin and eye irritation studies are typically conducted following OECD Test Guidelines 404 and 405, respectively. For skin irritation, the substance is applied to the shaved skin of rabbits, and the site is observed for erythema and edema. For eye irritation, the

substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are evaluated for adverse effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway

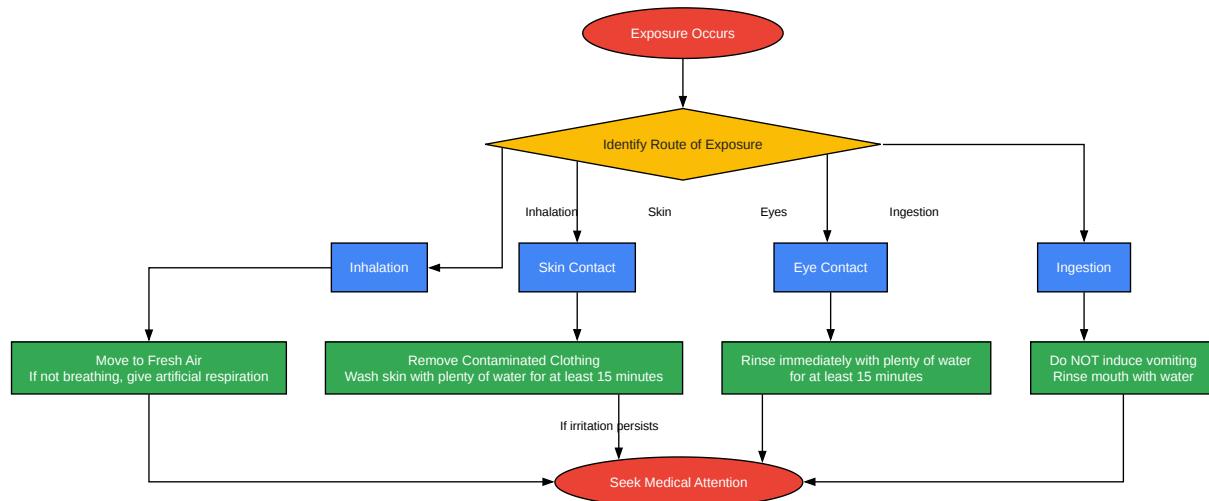
Due to the lack of specific mechanistic studies on **4-Methoxypentan-2-one**, a detailed signaling pathway for its toxicity cannot be provided. However, as a chemical irritant, its interaction with biological tissues likely involves generalized inflammatory pathways. The following diagram illustrates a conceptual pathway for a chemical irritant's effect on the skin.


[Click to download full resolution via product page](#)

Conceptual pathway for skin irritation by a chemical agent.

Experimental Workflows

Accidental Spill Response Workflow:


This workflow outlines the necessary steps to be taken in the event of an accidental spill of **4-Methoxypentan-2-one** in a laboratory setting.

[Click to download full resolution via product page](#)

Workflow for responding to an accidental spill.

First Aid Procedures Workflow:

This workflow details the immediate first aid measures to be taken following exposure to **4-Methoxypentan-2-one**.

[Click to download full resolution via product page](#)

First aid procedures for exposure to **4-Methoxypentan-2-one**.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

- **Handling:** Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and, if ventilation is inadequate, a

respirator.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

Use non-sparking tools and take precautionary measures against static discharge.[3]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling **4-Methoxypentan-2-one**:

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][4]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3][4]
- Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator should be worn.[3]

Fire Fighting Measures

4-Methoxypentan-2-one is a flammable liquid.[3]

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
- Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
- Specific Hazards: Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill, follow the workflow outlined in the "Accidental Spill Response Workflow" diagram. The key steps are to evacuate the area, eliminate ignition sources, ventilate, wear appropriate PPE, contain and absorb the spill with inert material, collect the material using non-sparking tools, and place it in a suitable container for disposal.[3][6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-Methoxy-4-methyl-2-pentanone - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Health and Safety Considerations for 4-Methoxypentan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081126#health-and-safety-considerations-for-4-methoxypentan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com